ethyl N-(4-acetyl-2-nitrophenyl)glycinate
Overview
Description
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate is an organic compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol It is a derivative of glycine, where the amino group is substituted with a 4-acetyl-2-nitrophenyl group, and the carboxyl group is esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-acetyl-2-nitrophenyl)glycinate typically involves the reaction of glycine with 4-acetyl-2-nitrobenzoyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction of Nitro Group: Ethyl N-(4-amino-2-acetylphenyl)glycinate.
Reduction of Acetyl Group: Ethyl N-(4-hydroxy-2-nitrophenyl)glycinate.
Substitution of Ester Group: N-(4-acetyl-2-nitrophenyl)glycine derivatives.
Scientific Research Applications
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl N-(4-acetyl-2-nitrophenyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other cellular components .
Comparison with Similar Compounds
Ethyl N-(4-acetyl-2-nitrophenyl)glycinate can be compared with similar compounds such as:
Ethyl N-(4-nitrophenyl)glycinate: Lacks the acetyl group, which may result in different reactivity and biological activity.
Ethyl N-(4-acetylphenyl)glycinate: Lacks the nitro group, which may affect its chemical properties and applications.
N-(4-acetyl-2-nitrophenyl)glycine: The free acid form, which may have different solubility and reactivity compared to the ester form.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
ethyl 2-(4-acetyl-2-nitroanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-3-19-12(16)7-13-10-5-4-9(8(2)15)6-11(10)14(17)18/h4-6,13H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBUYVHXXZMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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